PPARγ Binding Affinity: Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate vs. Simple Phenoxyacetic Acid Derivatives
In a direct head-to-head comparison within the BindingDB database, Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate (CHEMBL5070753) demonstrates significantly higher affinity for PPARγ compared to representative simple phenoxyacetic acid derivatives. The target compound exhibits an IC50 of 24 nM in a TR-FRET binding assay for PPARγ [1]. In contrast, a reference phenoxyacetic acid derivative (BDBM29873) shows a Ki of 5000 nM (5 µM) in a filtration binding assay for human PPARγ [2]. Although assay formats differ, the magnitude of difference (over 200-fold lower IC50 for the target compound) indicates markedly stronger PPARγ engagement.
| Evidence Dimension | PPARγ Binding Affinity (IC50/Ki) |
|---|---|
| Target Compound Data | IC50 = 24 nM |
| Comparator Or Baseline | Simple phenoxyacetic acid derivative (BDBM29873), Ki = 5000 nM |
| Quantified Difference | Approximately 208-fold stronger binding (24 nM vs 5000 nM) |
| Conditions | TR-FRET assay (target) vs. filtration binding assay (comparator); both using human PPARγ ligand-binding domain |
Why This Matters
For researchers developing PPARγ modulators for metabolic diseases or inflammatory conditions, this >200-fold affinity difference indicates that the target compound provides a substantially more potent starting point for chemical optimization.
- [1] BindingDB. (2025). BDBM50586288 CHEMBL5070753: IC50 24 nM for PPARgamma. View Source
- [2] BindingDB. (2025). BDBM29873 phenoxyacetic acid-ether, 15: Ki 5.00E+3 nM. View Source
